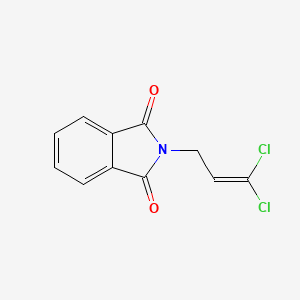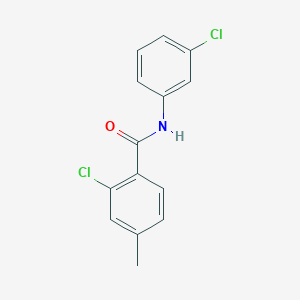
2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione, also known as DCPI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione as an anti-cancer agent is not fully understood. However, studies have suggested that it may inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione has also been found to inhibit the activity of certain enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione has been found to have low toxicity and good biocompatibility, making it a promising candidate for use in biomedical applications. In vitro and in vivo studies have shown that 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione has minimal cytotoxicity towards normal cells and tissues. 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione has also been found to have good solubility in various solvents, allowing for easy formulation and administration in biomedical applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione is its high purity and yield, which allows for accurate and reproducible results in lab experiments. 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione also exhibits good stability and solubility in various solvents, making it easy to handle and work with in lab experiments. However, one limitation of 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione is its relatively high cost compared to other chemical compounds used in lab experiments.
Future Directions
There are several future directions for the study of 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione as an anti-cancer agent and to optimize its efficacy and safety in clinical trials. In materials science, further studies are needed to optimize the use of 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione as an electron acceptor in organic solar cells and to explore its potential use in other electronic devices. Additionally, 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione may have potential applications in other fields, such as catalysis and sensing, which warrant further investigation.
Synthesis Methods
The synthesis of 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione involves the reaction of 3,3-dichloroacrylonitrile and phthalic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization. This synthesis method has been optimized to yield high purity and high yield of 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione.
Scientific Research Applications
2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione has also been studied for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that uses light to activate photosensitizing agents to destroy cancer cells.
In materials science, 2-(3,3-dichloro-2-propen-1-yl)-1H-isoindole-1,3(2H)-dione has been studied for its potential use as an electron acceptor in organic solar cells. It has been found to exhibit high electron mobility and good compatibility with various electron donors, making it a promising candidate for use in organic solar cells.
properties
IUPAC Name |
2-(3,3-dichloroprop-2-enyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-9(13)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHSPSBVWODKCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC=C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356496 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3,3-dichloro-2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Isoindole-1,3(2H)-dione, 2-(3,3-dichloro-2-propenyl)- | |
CAS RN |
93105-71-6 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3,3-dichloro-2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide](/img/structure/B5796136.png)

![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)


![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5796159.png)
![3-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5796171.png)
![1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone](/img/structure/B5796179.png)
![1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5796183.png)

![1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5796220.png)
![2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5796228.png)

